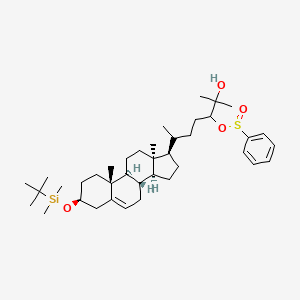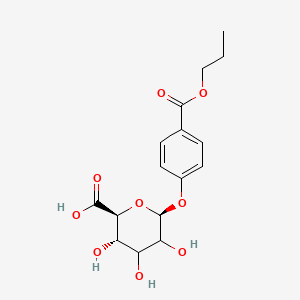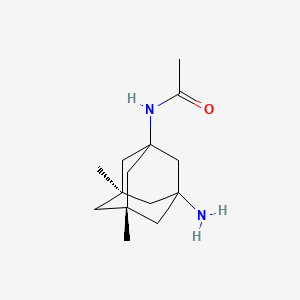
3-Amino-N-acetyl Memantine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-acetyl Memantine is a derivative of memantine, a well-known medication primarily used to treat moderate to severe Alzheimer’s disease. Memantine functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to regulate glutamate activity in the brain. This regulation is crucial because excessive glutamate activity can lead to neuronal damage and cognitive decline .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-acetyl Memantine typically involves the modification of the memantine structure. One common method starts with 1,3-dimethyladamantane, which undergoes a series of reactions to introduce the amino and acetyl groups. For instance, 1,3-dimethyladamantane can react with tert-butanol in the presence of sulfuric acid to form N-acetamido-3,5-dimethyladamantane. This intermediate is then treated with sodium hydroxide and isopropanol hydrochloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the concentration of reagents, reaction temperature, and purification methods such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N-acetyl Memantine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-Amino-N-acetyl Memantine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its neuroprotective properties and potential to mitigate oxidative stress and neuroinflammation.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-Amino-N-acetyl Memantine involves its interaction with NMDA receptors in the brain. By acting as an uncompetitive antagonist, it blocks the excessive activity of glutamate, thereby preventing excitotoxicity and neuronal damage. This regulation helps maintain cognitive function and slow the progression of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amantadine: Another NMDA receptor antagonist used to treat Parkinson’s disease and influenza.
Rimantadine: Similar to amantadine, used primarily as an antiviral agent.
Adapalene: A derivative used in the treatment of acne.
Saxagliptin and Vildagliptin: Used as antidiabetic agents.
Uniqueness
3-Amino-N-acetyl Memantine stands out due to its specific modifications that enhance its neuroprotective properties. Unlike other similar compounds, it has shown potential in reducing oxidative stress, neuroinflammation, and excitotoxicity, making it a promising candidate for treating various neurodegenerative conditions .
Propriétés
Formule moléculaire |
C14H24N2O |
|---|---|
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
N-[(5S,7R)-3-amino-5,7-dimethyl-1-adamantyl]acetamide |
InChI |
InChI=1S/C14H24N2O/c1-10(17)16-14-7-11(2)4-12(3,8-14)6-13(15,5-11)9-14/h4-9,15H2,1-3H3,(H,16,17)/t11-,12+,13?,14? |
Clé InChI |
FSVYZSXRVMLFEK-VTXSZYRJSA-N |
SMILES isomérique |
CC(=O)NC12C[C@@]3(C[C@](C1)(CC(C3)(C2)N)C)C |
SMILES canonique |
CC(=O)NC12CC3(CC(C1)(CC(C3)(C2)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


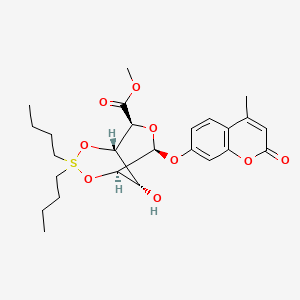
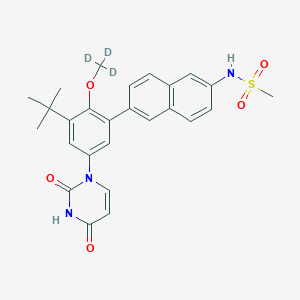


![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
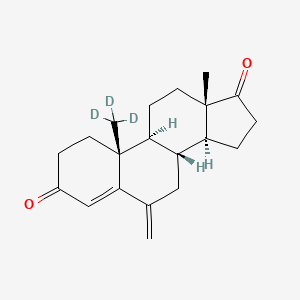
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)


![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

